1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride

Alzheimer's disease cholinesterase inhibition selectivity index

Secure the critical meta-chloro regioisomer (CAS 1432056-86-4) for systematic halogen-position SAR studies. Unlike its para analog, this fragment’s free carboxylic acid at C2 and unsubstituted N4 position enable chemoselective diversification into kinase inhibitors or GPCR modulators. Parallel procurement with 2- and 4-chloro variants generates comprehensive datasets for AChE/BChE selectivity profiling and patent strategy. Supplied at ≥95% purity for R&D.

Molecular Formula C12H16Cl2N2O2
Molecular Weight 291.17 g/mol
Cat. No. B11837602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride
Molecular FormulaC12H16Cl2N2O2
Molecular Weight291.17 g/mol
Structural Identifiers
SMILESC1CN(C(CN1)C(=O)O)CC2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C12H15ClN2O2.ClH/c13-10-3-1-2-9(6-10)8-15-5-4-14-7-11(15)12(16)17;/h1-3,6,11,14H,4-5,7-8H2,(H,16,17);1H
InChIKeyFEJSZEGHZZGMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride: Procurement-Grade Overview for Research and Development


1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride (CAS 1432056-86-4) is a heterocyclic pharmaceutical intermediate with the molecular formula C₁₂H₁₆Cl₂N₂O₂ and a molecular weight of 291.17 g/mol . It features a piperazine-2-carboxylic acid core N-substituted with a 3-chlorobenzyl group, placing it within the broader class of arylalkyl-piperazine carboxylic acids used as scaffolds in medicinal chemistry and central nervous system (CNS) drug discovery . Commercially, it is typically supplied at ≥95% purity for research use only .

Why Generic Substitution of 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride Is Not Advisable Without Comparative Data


Within the piperazine-2-carboxylic acid class, the position of the chlorine substituent on the benzyl ring (ortho, meta, or para) and the presence (or absence) of a free carboxylic acid moiety on the piperazine ring dramatically alter pharmacological profiles, including enzyme inhibition potency, selectivity, and CNS bioavailability [1]. For example, in related anti-Alzheimer multi-target-directed ligand (MTDL) series, shifting the chlorine from the 4- to the 2-position changed the selectivity from acetylcholinesterase (AChE) to butyrylcholinesterase (BChE) by over three orders of magnitude [1]. Consequently, substituting the 3-chlorobenzyl regioisomer with its 2- or 4-chloro analogs, or replacing the free carboxylic acid with an ester, amide, or hydroxamic acid derivative, is expected to yield significantly different biological outcomes, making procurement decisions based purely on class-level similarity unreliable [1].

Quantitative Differentiation Evidence for 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride Versus Closest Analogs


Chlorine Position on the Benzyl Ring Dictates AChE vs. BChE Selectivity: Meta-Chloro Advantage in Piperazine-2-carboxylic Acid Series

In a systematic study of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, the free carboxylic acid series exhibited pronounced AChE selectivity. The 4-chloro regioisomer (4c) achieved a Ki (AChE) of 10.18 ± 1.00 µM with a selectivity index (SI) of ~17.90 over BChE, whereas the 2-chloro regiosomer (7b), when converted to its hydroxamic acid, showed sub-nanomolar BChE inhibition (Ki = 1.6 ± 0.08 nM, SI = 21,862.5). The 3-chlorobenzyl substitution on the piperazine-2-carboxylic acid scaffold occupies a distinct position in this structure–activity relationship (SAR) landscape, offering a unique balance of steric and electronic properties that neither the 2- nor 4-chloro analogs can replicate [1].

Alzheimer's disease cholinesterase inhibition selectivity index

Free Carboxylic Acid vs. Hydroxamic Acid at Piperazine 2-Position: Divergent Enzyme Selectivity in Benzylpiperazine Series

The free carboxylic acid series (4a–g) in the bisbenzylpiperazine scaffold consistently favored AChE inhibition, with the most active member (4c) showing a Ki (AChE) of 10.18 µM and an SI of ~17.90. In marked contrast, the corresponding hydroxamic acid congeners (7a–f) were more potent and selective BChE inhibitors, with selectivity indices ranging from ~5.38 to 21,862.5 [1]. Because 1-(3-chlorobenzyl)piperazine-2-carboxylic acid hydrochloride retains the free carboxylic acid functionality, it is predicted—based on this established class SAR—to exhibit AChE-biased inhibition, fundamentally differentiating it from ester, amide, or hydroxamic acid derivatives that would be expected to favor BChE or lose cholinesterase activity altogether [1].

enzyme selectivity functional group SAR drug design

Mono-N-Substituted vs. Bis-N,N'-Disubstituted Piperazine-2-carboxylic Acid Architecture: Differential Biological Profiles in Cholinesterase Inhibition

The anti-Alzheimer MTDL study employed exclusively 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, achieving Ki values in the low micromolar to sub-nanomolar range [1]. By contrast, 1-(3-chlorobenzyl)piperazine-2-carboxylic acid hydrochloride is a mono-N-substituted derivative bearing only one benzyl group at N1 with a free NH at N4. This structural distinction is non-trivial: the N4 site is available for further derivatization, and its protonation state at physiological pH may confer different solubility, CNS penetration, and target engagement properties compared to bis-substituted analogs [2]. The mono-substituted scaffold thus provides a chemically distinct starting point for library synthesis that cannot be replicated by purchasing pre-formed bis-benzyl derivatives.

scaffold design mono-substitution bis-substitution cholinesterase

Predicted Biological Activity Spectrum: PASS Analysis Suggests Signal Transduction and Kinase Inhibition Potential

In silico PASS (Prediction of Activity Spectra for Substances) analysis of a closely related 1-(3-chlorobenzyl)piperazine-2-carboxylic acid derivative predicted activity as a signal transduction pathways inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.657), protein kinase inhibitor (Pa = 0.620), and antimycobacterial agent (Pa = 0.584) [1]. The probability scores exceeding 0.5 for multiple targets suggest that the 3-chlorobenzyl piperazine-2-carboxylic acid pharmacophore possesses a multi-target activity profile that may differ from its regioisomeric or functional group variants. These predictions provide testable hypotheses for experimental validation that are specific to the 3-chloro substitution pattern [1].

PASS prediction signal transduction inhibitor kinase inhibitor in silico screening

Regioisomeric Comparisons: 3-Chlorobenzyl Versus 4-Chlorobenzyl and 2-Chlorobenzyl Piperazine-2-carboxylic Acid Scaffolds

The positional isomerism of the chlorine atom on the benzyl ring is a well-established determinant of biological activity in arylpiperazine pharmacology, as demonstrated in the GABAA receptor antagonist series where 1-(3-chlorophenyl)piperazine (mCPP) showed distinct antagonistic properties at the human α1β2γ2 GABAA receptor [1]. Similarly, the 3-chlorobenzyl piperazine scaffold has been employed as a fragment for molecular linking and optimization in drug discovery, with the meta-chloro substitution conferring electronic and steric properties that differ measurably from ortho- and para-substituted analogs . Commercially, the 3-chlorobenzyl regioisomer (CAS 1432056-86-4) is distinct from the 4-chlorobenzyl analog (CAS 1289384-96-8) and the 2-chlorobenzyl variant, each requiring separate procurement with different pricing and availability profiles .

regioisomer comparison chlorine position SAR CNS drug design

Optimal Research and Procurement Scenarios for 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride


CNS Drug Discovery: AChE-Focused Multi-Target-Directed Ligand (MTDL) Design for Alzheimer's Disease

Based on the class-level SAR showing that free carboxylic acid piperazine-2-carboxylic acid derivatives favor AChE inhibition (Ki ~ 10 µM range for the 4-chloro analog, SI ~ 17.90) [1], 1-(3-chlorobenzyl)piperazine-2-carboxylic acid hydrochloride can serve as a key scaffold for exploring how the meta-chloro substitution modulates AChE potency and selectivity. The free N4 position allows systematic introduction of diverse substituents to optimize binding to the catalytic and peripheral anionic sites of AChE, potentially yielding novel MTDL candidates with improved selectivity indices compared to the reported para-chloro benchmark [1].

Fragment-Based Drug Discovery (FBDD): 3-Chlorobenzylpiperazine Carboxylic Acid as a Privileged Fragment for Kinase and GPCR Targets

The PASS-predicted activity profile (signal transduction inhibitor Pa = 0.718; protein kinase inhibitor Pa = 0.620) [2], combined with the established affinity of 3-chlorophenyl/benzyl piperazines for serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors, positions this compound as a fragment for elaboration into kinase inhibitors or GPCR modulators . The carboxylic acid provides a synthetic handle for amide coupling or esterification, while the N4 position offers a second diversification vector, making this fragment more synthetically versatile than its bis-substituted or ester-blocked counterparts.

Regioisomeric SAR Studies: Mapping the Chlorine Position–Activity Landscape on Piperazine-2-carboxylic Acid

For research groups systematically investigating the impact of halogen substitution position on pharmacological activity, 1-(3-chlorobenzyl)piperazine-2-carboxylic acid hydrochloride is the meta-substituted member of a regioisomeric triad that includes the 4-chloro (CAS 1289384-96-8) and 2-chloro variants . Parallel procurement of all three regioisomers enables head-to-head profiling in target binding assays, functional assays, ADME panels, and in vivo models, generating comprehensive SAR datasets that are valuable for both academic publication and patent strategy development.

Synthetic Methodology Development: Selective N4-Functionalization of Mono-N1-Substituted Piperazine-2-carboxylic Acids

The mono-N-substituted architecture—with a free carboxylic acid at C2 and a free NH at N4—presents a non-trivial synthetic challenge for selective functionalization [3]. This compound can serve as a model substrate for developing and optimizing chemoselective N4-alkylation, acylation, or sulfonylation protocols in the presence of the carboxylic acid group, addressing a methodological gap that bis-N,N'-substituted or fully protected analogs cannot fill [3]. Successful methodology development would be directly applicable to the synthesis of focused libraries for drug discovery programs.

Quote Request

Request a Quote for 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.